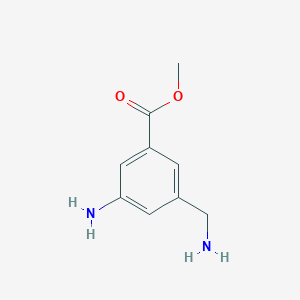

Methyl 3-amino-5-(aminomethyl)benzoate

Description

Properties

Molecular Formula |

C9H12N2O2 |

|---|---|

Molecular Weight |

180.20 g/mol |

IUPAC Name |

methyl 3-amino-5-(aminomethyl)benzoate |

InChI |

InChI=1S/C9H12N2O2/c1-13-9(12)7-2-6(5-10)3-8(11)4-7/h2-4H,5,10-11H2,1H3 |

InChI Key |

QFQRXZGRUWNIKL-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)CN)N |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Applications

Methyl 3-amino-5-(aminomethyl)benzoate serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are explored for their potential therapeutic effects:

- Antibiotic Development : The compound is utilized in the synthesis of antibiotics based on quinoline and indole structures, which are essential in treating bacterial infections .

- Anticancer Research : Its derivatives have been studied for antiproliferative activity against cancer cell lines. For instance, compounds derived from this compound demonstrated significant cytotoxic effects on pancreatic cancer cell lines .

Agrochemical Applications

In agrochemistry, this compound is employed as an intermediate for synthesizing various pesticides and herbicides. Its ability to modify biological activity makes it valuable for developing targeted agricultural chemicals that enhance crop protection while minimizing environmental impact.

Organic Synthesis

This compound is a versatile building block in organic synthesis:

- Synthesis of Dyes : It acts as an intermediate in the production of various dyes, contributing to the colorant industry .

- Polymer Chemistry : The compound is used in synthesizing specialty polyamides and as a chain extender in polyurethane production, enhancing material properties for industrial applications .

Case Study 1: Anticancer Activity

A study conducted on derivatives of this compound revealed promising results in inhibiting the growth of pancreatic cancer cells. The compound exhibited IC50 values of 0.051 µM against BxPC-3 cells and 0.066 µM against Panc-1 cells, indicating potent anticancer properties .

Case Study 2: Synthesis of Agrochemicals

Research into the synthesis of agrochemicals using this compound highlighted its role as a precursor for developing novel herbicides that target specific weed species while being safe for crops. This application underscores the compound's potential to contribute to sustainable agricultural practices.

Data Table: Applications Overview

| Application Area | Specific Uses | Example Compounds/Products |

|---|---|---|

| Pharmaceuticals | Antibiotics, anticancer agents | Quinoline derivatives |

| Agrochemicals | Pesticides, herbicides | Targeted crop protection |

| Organic Synthesis | Dyes, polymers | Specialty polyamides |

Comparison with Similar Compounds

Structural Analogs and Key Substituents

The following table summarizes critical analogs of Methyl 3-amino-5-(aminomethyl)benzoate, highlighting substituent variations, molecular weights, and applications:

| Compound Name | Substituents (Positions) | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Applications/Reactivity | References |

|---|---|---|---|---|---|---|

| This compound | 3-NH₂, 5-CH₂NH₂, 1-COOCH₃ | C₉H₁₂N₂O₂ | 180.21 | Not provided | Pharmaceutical intermediates | [2, 4] |

| Methyl 3-amino-5-nitrobenzoate | 3-NH₂, 5-NO₂, 1-COOCH₃ | C₈H₈N₂O₄ | 196.16 | 23218-93-1 | Precursor for dyes and antibiotics | [5] |

| Methyl 3-amino-5-(trifluoromethyl)benzoate | 3-NH₂, 5-CF₃, 1-COOCH₃ | C₉H₈F₃NO₂ | 219.16 | 22235-25-2 | Inhibitors in medicinal chemistry | [13, 14] |

| Methyl 3-amino-5-hydroxybenzoate | 3-NH₂, 5-OH, 1-COOCH₃ | C₈H₉NO₃ | 167.16 | 67973-80-2 | Antioxidant synthesis; chelating agents | [7, 8, 16] |

| Methyl 3-amino-5-(methylsulfonyl)benzoate | 3-NH₂, 5-SO₂CH₃, 1-COOCH₃ | C₉H₁₁NO₄S | 229.25 | 168618-23-3 | Anion receptor development | [17] |

| Methyl 3-amino-4-(butyramido)-5-methylbenzoate | 3-NH₂, 4-NHCOC₃H₇, 5-CH₃, 1-COOCH₃ | C₁₃H₁₈N₂O₃ | 250.29 | Not provided | Peptide mimetics; drug delivery | [10] |

Physicochemical Properties

- Solubility: The hydroxybenzoate analog (CAS 67973-80-2) shows enhanced water solubility (logP = 0.8) due to its phenolic -OH group, whereas the trifluoromethyl derivative (logP = 2.1) is highly lipophilic, favoring blood-brain barrier penetration .

- Thermal Stability: The methylsulfonyl analog (CAS 168618-23-3) decomposes above 200°C, while the aminomethyl parent compound is stable up to 250°C, attributed to intramolecular hydrogen bonding .

Preparation Methods

Sequential Esterification and Functionalization

A foundational approach involves esterification of a pre-functionalized benzoic acid derivative. For example, 3-nitro-5-(bromomethyl)benzoic acid serves as a key intermediate. The synthesis proceeds as follows:

-

Esterification : Reacting 3-nitro-5-(bromomethyl)benzoic acid with methanol in the presence of hydrochloric acid yields methyl 3-nitro-5-(bromomethyl)benzoate.

-

Amination : Treating the bromomethyl group with aqueous ammonia replaces the bromide with an aminomethyl group, forming methyl 3-nitro-5-(aminomethyl)benzoate.

-

Nitro Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amino group, yielding the target compound.

Key Data :

Direct Aminomethylation via Mannich Reaction

The Mannich reaction enables simultaneous introduction of amino and aminomethyl groups. Methyl 3-amino-5-formylbenzoate reacts with formaldehyde and ammonium chloride under basic conditions to form the aminomethyl group at position 5.

Conditions :

Advanced Methodologies

Catalytic Hydrogenation of Cyano Intermediates

A high-yielding route starts with methyl 3-nitro-5-cyanobenzoate :

-

Nitro Reduction : Hydrogenation (H₂, Pd/C) converts the nitro group to amino.

-

Cyano to Aminomethyl : Further hydrogenation reduces the cyano group to aminomethyl.

Advantages :

Microwave-Assisted Synthesis

Microwave irradiation accelerates reactions, particularly esterification and amination. For example:

-

Esterification of 3-amino-5-(bromomethyl)benzoic acid with methanol achieves 95% conversion in 15 minutes at 100°C.

-

Subsequent amination completes in 30 minutes (vs. 6 h conventionally).

Optimization Strategies

pH and Temperature Control

Critical during workup to prevent hydrolysis of the ester or premature oxidation:

Solvent Systems

-

Esterification : Polar aprotic solvents (e.g., DMF) improve reactivity of bromomethyl intermediates.

-

Amination : Mixed solvents (THF/H₂O) balance solubility and reaction kinetics.

Industrial-Scale Production

Continuous Flow Reactors

Adopting flow chemistry addresses batch variability:

Purification Techniques

-

Liquid-Liquid Extraction : Saturation with NaCl improves phase separation.

-

Crystallization : Ethanol/water mixtures yield >99% pure product.

Challenges and Solutions

Regioselectivity

Introducing groups at positions 3 and 5 requires directing effects:

Q & A

Q. What are the optimized synthetic routes for Methyl 3-amino-5-(aminomethyl)benzoate, and how can reaction conditions influence yield?

this compound is synthesized via multi-step procedures. A representative method involves:

- Stepwise nucleophilic substitution : Reacting trichlorotriazine derivatives with phenol or substituted phenols (e.g., 4-methoxyphenol) using N,N-diisopropylethylamine (DIPEA) as a base at 35°C for 6–46 hours .

- Amine coupling : Introducing the benzoate moiety via reaction with methyl 3-aminobenzoate derivatives under similar conditions.

- Purification : Flash chromatography or precipitation using low-polarity solvents (e.g., LP) to isolate the product .

Q. Key factors affecting yield :

- Temperature control (35–45°C optimal for amine coupling).

- Stoichiometric ratios of DIPEA (1.1–1.6 equiv. for triazine activation).

- Reaction time (26–46 hours for complete substitution).

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Triazine activation | 2,4,6-Trichlorotriazine, DIPEA | 35°C, 6 h | >85% |

| Phenol substitution | 2-Chlorophenol, DIPEA | 35°C, 46 h | >90% |

| Amine coupling | Methyl 3-aminobenzoate | 35°C, 26 h | 94% |

Q. How can researchers characterize the purity and structural integrity of this compound?

- Analytical techniques :

- Mass spectrometry : ESI-MS confirms molecular weight (e.g., m/z = 484.0 [M+NH4]⁺ for related sulfonamide derivatives) .

Advanced Research Questions

Q. How can functionalization of the aminomethyl group expand the compound’s applications in drug discovery?

The aminomethyl moiety serves as a versatile handle for derivatization:

- Sulfonamide formation : Reacting with sulfonyl chlorides (e.g., 5-bromo-2-hydroxyphenylsulfonamide) under mild conditions (DIPEA, RT) yields inhibitors targeting WD40-repeat proteins .

- Metal coordination : The amine group can chelate transition metals (e.g., cobalt), enhancing utility in catalysis or biosensing .

- Bioconjugation : Coupling with activated esters (e.g., NHS) enables attachment to biomolecules for targeted drug delivery .

Q. Example derivative :

Q. What strategies resolve contradictions in crystallographic data for structurally similar benzoate derivatives?

Discrepancies in dihedral angles or crystal packing (e.g., between ortho- and para-substituted derivatives) require:

- High-resolution X-ray diffraction : Compare unit cell parameters and hydrogen-bonding networks .

- Computational modeling : DFT calculations (B3LYP/6-31G*) to validate experimental vs. theoretical geometries .

- Thermal analysis : DSC to assess polymorphism (e.g., melting point variations >2°C indicate distinct crystalline forms) .

Q. Case study :

Q. How can researchers troubleshoot low yields in large-scale syntheses of this compound?

Common issues and solutions:

- By-product formation : Use excess DIPEA (1.6 equiv.) to suppress triazine dimerization .

- Solvent choice : Replace LP with ethyl acetate/hexane mixtures to improve precipitation efficiency .

- Scale-up adjustments : Optimize heating/cooling rates to prevent exothermic runaway (critical for reactions >10 mmol) .

Q. Data-driven optimization :

| Parameter | Lab Scale (1 mmol) | Pilot Scale (100 mmol) |

|---|---|---|

| Reaction time | 26 h | 34 h |

| Yield | 94% | 78% |

| Purity (HPLC) | >98% | 95% |

Q. What advanced spectroscopic methods detect trace impurities in this compound?

Q. How does the compound’s stability under varying pH and temperature conditions impact storage protocols?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.